molecular formula C27H34O16 B1674705 Leiocarposide CAS No. 71953-77-0

Leiocarposide

Cat. No. B1674705
CAS RN: 71953-77-0
M. Wt: 614.5 g/mol
InChI Key: NSOQVTKUUBDPEG-WRXRYXBBSA-N
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Description

Leiocarposide is a compound with the CAS Number: 71953-77-0 . It is a reference substance used in various scientific studies .


Molecular Structure Analysis

Leiocarposide has a molecular formula of C27H34O16 . Its average mass is 614.549 Da and its monoisotopic mass is 614.184692 Da . It has 10 defined stereocenters .


Physical And Chemical Properties Analysis

Leiocarposide has a density of 1.6±0.1 g/cm3, a boiling point of 892.4±65.0 °C at 760 mmHg, and a flash point of 292.4±27.8 °C . It has 16 H bond acceptors, 9 H bond donors, and 11 freely rotating bonds . Its polar surface area is 255 Å2 .

Scientific Research Applications

Biotransformation in Rats

Leiocarposide, a phenolic glycoside from Solidago virgaurea L., exhibits specific biotransformation properties when orally administered to rats. Most of it is excreted unchanged fecally, with less than 10% appearing as metabolites in urine. These metabolites include leiocarpic acid, salicylic acid, and their conjugates. The metabolic process is primarily due to the stability of leiocarposide's ester bond, which is hydrolyzed very slowly in artificial intestinal fluid (Fötsch, Pfeifer, Bartoszek, Franke, & Hiller, 1989) (Fötsch et al., 1989).

Anti-Tuberculosis Activity

Anogeissus leiocarpa, traditionally used in Sudanese medicine for tuberculosis treatment, shows promising anti-tuberculosis activity. Various extracts of A. leiocarpa inhibit the growth of Mycobacterium smegmatis, with the ethyl acetate extract of the root showing the lowest minimum inhibitory concentration (MIC). The antimycobacterial effect is attributed to high concentrations of ellagic acid derivatives, ellagitannins, and flavonoids in the root (Salih, Julkunen‐Tiitto, Luukkanen, Sipi, Fahmi, & Fyhrquist, 2020) (Salih et al., 2020).

Anti-Inflammatory Properties

Esenbeckia leiocarpa demonstrates significant anti-inflammatory properties. In a study using a murine air pouch model, various extracts and isolated compounds from E. leiocarpa showed inhibitory effects on leukocytes, exudate, myeloperoxidase, adenosine-deaminase, nitric oxide, interleukin-1 beta, tumor necrosis factor-alpha, and inhibitory kappa-B-alpha degradation. The isolated compounds dihydrocorynantheol and beta-sitosterol were partially responsible for these effects (Liz, Pereira, Horst, Dalmarco, Dalmarco, Simionatto, Pizzolatti, Girard, & Fröde, 2011) (Liz et al., 2011).

Anti-Erectile Dysfunction Effect

Anogeissus leiocarpus stem bark extract has been shown to mitigate paroxetine-induced erectile dysfunction in male rats. This medicinal plant's extract reversed altered sexual behavior and boosted antioxidant status. It also attenuated activities of enzymes like phosphodiesterase-5, arginase, and acetylcholinesterase, suggesting its potential as a natural agent in erectile dysfunction management (Ademosun, Adebayo, & Oboh, 2019) (Ademosun et al., 2019).

Haematological Effects in M

alariaAnogeissus leiocarpus demonstrated significant effects on the haematological parameters of mice infected with Plasmodium berghei. The methanolic extracts of A. leiocarpus increased hemoglobin, red blood cell count, and packed cell volume levels in treated mice compared to controls. It also significantly increased lymphocyte levels while reducing neutrophil levels, showcasing its anti-anemic properties and potential use in malaria treatment (Cyril-Olutayo, Omonkhua, & Akanbi, 2013) (Cyril-Olutayo et al., 2013).

Genotoxicity and Protective Effects

A study assessing the genotoxicity and protective effects of Anogeissus leiocarpus roots revealed that its extract was neither genotoxic nor cytotoxic. Additionally, it showed a protective effect against genotoxicity and cytotoxicity induced by cyclophosphamide, indicating its potential for use in mitigating the side effects of certain chemotherapy drugs (Motto, Lawson-Evi, Diallo, & Eklu-Gadégbéku, 2021) (Motto et al., 2021).

Anti-Sickling Activity

The anti-sickling activity of Anogeissus leiocarpus has been investigated, focusing on its effects on various gene expressions related to sickle cell disease (SCD). The study highlighted the potential of A. leiocarpus to manage SCD by modulating gene expression related to the Gardos channel, erythropoietin, erythropoietin receptor, and other relevant genes (Elufioye, Williams, & Cyril-Olutayo, 2020) (Elufioye et al., 2020).

Vasorelaxation Effects

Anogeissus leiocarpa has been studied for its vasorelaxation effects on porcine coronary artery rings. The dichloromethanolic fraction from A. leiocarpus bark induced endothelium-independent vasorelaxation, possibly through sustained decreases in intracellular calcium and inhibition of phosphodiesterases in vascular smooth muscle cells (Lazare, Mathieu, Ou edraogo, Auger, Schini-Kerth, & Bucher, 2019) (Lazare et al., 2019).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Leiocarposide suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention is required .

Future Directions

While specific future directions for Leiocarposide research are not detailed in the search results, it’s worth noting that the plant Solidago virgaurea L., which contains Leiocarposide, has been used for medicinal purposes . This suggests potential future research directions in exploring the medicinal properties of Leiocarposide.

properties

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJTVODGXZMHF-WRXRYXBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222239
Record name Leiocarposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leiocarposide

CAS RN

71953-77-0
Record name Leiocarposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71953-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leiocarposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leiocarposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
G Fötsch, S Pfeifer, M Bartoszek, P Franke, K Hiller - Die Pharmazie, 1989 - europepmc.org
Leiocarposide (1; 3-beta-D-glucopyranosyloxy-2-methoxy-6-hydroxy-benzoic acid-2'-beta-D-glucopyranosyloxybenzyl ester) is a phenolic glycoside from Solidago virgaurea L. After …
Number of citations: 14 europepmc.org
G Bader, M Janka, HJ Hannig, K Hiller - Pharmazie, 1990 - cabdirect.org
… leiocarposide content in S. virgaurea based on the Emerson reaction is described. Leiocarposide, … There was a close linear relationship between leiocarposide concentration (C, in the …
Number of citations: 3 www.cabdirect.org
B Thiem, M Wesolowska, L Skrzypczak… - Acta poloniae …, 2001 - ptfarm.pl
… mainly to flavonoids and phenolic ester glucoside — leiocarposide (S. virgaurea only), … The present work showed the lowest levels of leiocarposide and flavonoids in 1998 year (…
Number of citations: 51 ptfarm.pl
G Fötsch, S Pfeifer - Die Pharmazie, 1989 - europepmc.org
After parenteral administration of leiocarposide (1, 3-beta-D-glucopyranosyloxy-2-methoxy-6-hydroxybenzoic acid-2'-beta-D-glucopyranosyloxybenzylester) and salicin to the rat the …
Number of citations: 2 europepmc.org
J Metzner - Pharmazie, 1989 - cir.nii.ac.jp
Biotransformation of phenolglycosides leiocarposide and salicin | CiNii Research … Biotransformation of phenolglycosides leiocarposide and salicin …
Number of citations: 15 cir.nii.ac.jp
A Chodera, K Dabrowska… - Acta Poloniae …, 1988 - europepmc.org
[Effect of leiocarposide on experimental urinary calculi in rats] - Abstract - Europe PMC … [Effect of leiocarposide on experimental urinary calculi in rats] …
Number of citations: 5 europepmc.org
B Kołodziej - Acta Scientiarum Polonorum Hortorum Cultus, 2008 - czasopisma.up.lublin.pl
… stage and after that chemical analyses comprised leiocarposide content (by HPLC method) … Higher raw material yields characterized by higher leiocarposide content were collected …
Number of citations: 10 czasopisma.up.lublin.pl
B Kolodziej - Acta Scientiarum Polonorum. Hortorum Cultus, 2009 - yadda.icm.edu.pl
… and at the same time decrease of leiocarposide content was observed. Increasing mineral … Significantly higher raw material yields, but characterized by lower leiocarposide content …
Number of citations: 5 yadda.icm.edu.pl
J Budzianowski, L Skrzypczak, M Wesolowska - Sci. Pharma, 1990
Number of citations: 31
A Chodera, K Dabrowska, T Bobkiewicz-Kozlowska… - Acta Pol. Pharm, 1988
Number of citations: 5

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